Home > Products > Screening Compounds P66501 > Bardoxolone methyl
Bardoxolone methyl -

Bardoxolone methyl

Catalog Number: EVT-8044288
CAS Number:
Molecular Formula: C32H43NO4
Molecular Weight: 505.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bardoxolone methyl is classified as a semisynthetic triterpenoid. It acts as an activator of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses in cells. This compound is being developed for the treatment of conditions such as chronic kidney disease, diabetic kidney disease, and pulmonary arterial hypertension associated with connective tissue diseases .

Synthesis Analysis

The synthesis of bardoxolone methyl involves several steps that can vary based on the specific protocols used. The process generally begins with the extraction of oleanolic acid from natural sources followed by chemical modifications. Key steps in the synthesis include:

  1. Formation of the Dioxooleana Structure: This involves oxidation reactions to introduce the dioxo functional groups.
  2. Cyanation: The introduction of the cyano group is crucial for the bioactivity of bardoxolone methyl.
  3. Methylation: The final step often involves methylation processes to yield bardoxolone methyl from its precursors.

Specific technical parameters such as temperature, reaction time, and catalysts can significantly influence yield and purity, although detailed methodologies are typically proprietary or found in specialized literature .

Molecular Structure Analysis

Bardoxolone methyl has a complex molecular structure characterized by its triterpenoid backbone. The molecular formula is C30H44N2O4C_{30}H_{44}N_{2}O_{4} with a molecular weight of 506.68 g/mol.

  • Key Structural Features:
    • A dioxo group at positions 3 and 12.
    • A cyano group at position 2.
    • A pentacyclic structure typical of triterpenoids.

The three-dimensional conformation plays a critical role in its interaction with biological targets, particularly its ability to activate Nrf2 and inhibit inflammatory pathways .

Chemical Reactions Analysis

Bardoxolone methyl participates in various chemical reactions that are essential for its pharmacological activity:

  1. Activation of Nrf2 Pathway: Bardoxolone methyl binds to Keap1 (Kelch-like ECH-associated protein 1), leading to the dissociation of Nrf2 and its subsequent translocation to the nucleus where it activates antioxidant response elements.
  2. Inhibition of NF-κB: It also inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing inflammation and apoptosis in cells exposed to oxidative stress .
  3. Reactivity with Thiols: Bardoxolone methyl can react with thiol groups in proteins, which may contribute to its biological effects but also raises concerns regarding potential off-target interactions .
Mechanism of Action

The mechanism of action of bardoxolone methyl primarily revolves around its role as an Nrf2 activator:

  • Oxidative Stress Response: By activating Nrf2, bardoxolone methyl enhances the expression of various antioxidant enzymes such as NADPH quinone oxidoreductase 1 and heme oxygenase-1. This response mitigates oxidative stress-induced cellular damage.
  • Anti-inflammatory Effects: The inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines, providing a dual mechanism for protecting against inflammation and oxidative damage .
  • Renoprotective Effects: In clinical studies, bardoxolone methyl has shown promise in preserving kidney function in patients with chronic kidney disease by improving estimated glomerular filtration rate (eGFR) through these mechanisms .
Physical and Chemical Properties Analysis

Bardoxolone methyl exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Crystalline Forms: Different crystalline polymorphs (Forms C and D) have been identified, each exhibiting distinct X-ray powder diffraction patterns that can influence bioavailability and pharmacokinetics .
Applications

Bardoxolone methyl has several promising applications in scientific research and clinical settings:

  1. Chronic Kidney Disease Treatment: It is being evaluated for its ability to improve renal function and delay progression to end-stage renal disease.
  2. Cancer Therapy: Preclinical studies suggest it may inhibit tumor growth and metastasis through its effects on oxidative stress pathways .
  3. Osteoarthritis Management: Research indicates that bardoxolone methyl may prevent chondrocyte apoptosis induced by oxidative stress, potentially offering new therapeutic avenues for osteoarthritis .
Molecular Mechanisms of Bardoxolone Methyl Action

Keap1/Nrf2 Pathway Activation Dynamics

Bardoxolone methyl (CDDO-Me) is a semi-synthetic triterpenoid derived from oleanolic acid that functions as a potent activator of the Keap1 (Kelch-like ECH-associated protein 1)/Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Under basal conditions, Keap1 acts as a substrate adaptor for the Cullin3 (Cul3)-based E3 ubiquitin ligase complex, facilitating the continuous ubiquitination and proteasomal degradation of Nrf2. This process maintains cellular redox homeostasis by limiting Nrf2-mediated transcriptional activity [3] [4]. Bardoxolone methyl disrupts this regulatory mechanism through targeted covalent modifications of Keap1, enabling Nrf2 accumulation and subsequent activation of cytoprotective genes.

1.1.1 Covalent Modification of Keap1 Cysteine Residues

Keap1 is a cysteine-rich protein (27 cysteines in humans) that functions as a redox sensor. Bardoxolone methyl contains an electrophilic α-cyano enone moiety that selectively modifies key cysteine residues within Keap1, inducing conformational changes that impair its ability to target Nrf2 for degradation. Critical modifications include:

  • Cys151: Located in the Broad complex Tramtrack and Bric-a-Brac (BTB) domain, this residue is highly sensitive to electrophiles. Its modification disrupts Keap1-Cul3 interactions, impairing ubiquitin ligase assembly [3] [6].
  • Cys273/Cys288: Situated in the intervening region (IVR), these residues stabilize the Keap1 homodimer. Their alkylation weakens the "hinge and latch" mechanism required for Nrf2 binding [4] [6].

Table 1: Key Cysteine Residues in Keap1 Modified by Bardoxolone Methyl

Cysteine ResidueDomainFunctional Consequence of Modification
Cys151BTBDisrupts Keap1-Cul3 binding; inhibits E3 ligase activity
Cys273IVRWeakens Keap1 dimerization; reduces Nrf2 ubiquitination
Cys288IVRAlters Keap1 conformation; stabilizes Nrf2 by disrupting DLG motif interaction

These modifications enable newly synthesized Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus [1] [5].

1.1.2 Transcriptional Regulation of Antioxidant Response Elements

Nuclear Nrf2 forms heterodimers with small Maf proteins (e.g., MafG) and binds to Antioxidant Response Elements (ARE; 5′-TGACnnnGC-3′) in the promoter regions of cytoprotective genes. Bardoxolone methyl induces the transcription of a comprehensive network of phase II detoxifying and antioxidant enzymes, including:

  • Heme oxygenase-1 (HO-1): Degrades heme into biliverdin, carbon monoxide, and free iron, exerting anti-apoptotic and anti-inflammatory effects [1].
  • NAD(P)H quinone oxidoreductase 1 (NQO1): Catalyzes two-electron reductions of quinones, preventing redox cycling and ROS generation [4] [9].
  • Glutamate-cysteine ligase catalytic (GCLC) and modifier (GCLM) subunits: Rate-limiting enzymes in glutathione (GSH) synthesis, enhancing cellular reducing capacity [1] [5].

Table 2: Key ARE-Driven Genes Activated by Bardoxolone Methyl via Nrf2

GeneProteinFunction in Oxidative Stress Response
HMOX1HO-1Heme catabolism; generates antioxidants (biliverdin/bilirubin) and vasodilatory CO
NQO1NQO1Quinone detoxification; prevents semiquinone-mediated ROS generation
GCLCGlutamate-cysteine ligase catalyticCatalyzes glutamate-cysteine ligation; rate-limiting step in GSH synthesis
GCLMGlutamate-cysteine ligase modifierStabilizes GCLC; optimizes GSH synthesis kinetics
GSTsGlutathione S-transferasesConjugate electrophiles with GSH; facilitate excretion of xenobiotics

In human umbilical vein endothelial cells (HUVECs), bardoxolone methyl (50 nM) increased HO-1, NQO1, and GCLC mRNA by 8–12-fold within 6 hours. This was accompanied by reduced ROS production and apoptosis under high-glucose conditions [1].

NF-κB Pathway Inhibition Mechanisms

Beyond Nrf2 activation, bardoxolone methyl suppresses pro-inflammatory signaling via direct and indirect inhibition of the nuclear factor kappa B (NF-κB) pathway. This dual modulation creates a synergistic cytoprotective environment.

1.2.1 IKKβ Suppression and Inflammatory Cytokine Modulation

NF-κB activation requires the phosphorylation of its inhibitor, IκBα, by the IκB kinase (IKK) complex. Bardoxolone methyl directly alkylates Cys179 in the activation loop of IKKβ, the catalytic subunit of IKK. This modification:

  • Inhibits IKKβ kinase activity, preventing IκBα phosphorylation and degradation [5] [8].
  • Reduces nuclear translocation of NF-κB subunits (e.g., p65), diminishing transcription of pro-inflammatory genes [5] [10].

Consequently, bardoxolone methyl downregulates:

  • TNF-α, IL-1β, and IL-6: Key cytokines driving acute and chronic inflammation.
  • Inducible nitric oxide synthase (iNOS): Limits nitric oxide (NO) overproduction, preventing peroxynitrite formation [5].
  • Cyclooxygenase-2 (COX-2): Suppresses prostaglandin E₂ (PGE₂)-mediated inflammation [5].

In cancer models, this IKKβ inhibition synergizes with Nrf2 activation to suppress tumor proliferation and metastasis [5].

1.2.2 Crosstalk Between Nrf2 and NF-κB Signaling Networks

The anti-inflammatory effects of bardoxolone methyl are amplified by bidirectional crosstalk between Nrf2 and NF-κB:

  • Nrf2-Induced Antioxidant Genes Quench ROS Activators of NF-κB: ROS (e.g., H₂O₂) activate NF-κB via IKK. By enhancing SOD, catalase, and GSH synthesis, Nrf2 reduces cellular ROS, indirectly suppressing NF-κB [4] [10].
  • HO-1-Mediated Carbon Monoxide (CO) Inhibits NF-κB: CO derived from HO-1 blocks IκBα phosphorylation and p65 nuclear translocation [9] [10].
  • Competitive Binding of Transcriptional Coactivators: Nuclear Nrf2 sequesters cAMP response element-binding protein (CBP), a coactivator required for NF-κB transcriptional activity, thereby dampening inflammation [5] [10].

Figure: Integrated Mechanism of Bardoxolone Methyl

Keap1 Modification (Cys151/273/288) → Nrf2 Stabilization → Nuclear Translocation → ARE Activation  ↓  Antioxidant Genes (HO-1, NQO1, GCLC) → ROS Reduction → Indirect NF-κB Suppression  ↓  IKKβ Inhibition (Cys179) → IκBα Retention → Blocked NF-κB Nuclear Translocation  ↓  Inflammatory Gene Suppression (TNF-α, IL-6, iNOS)  

This interconnected network positions bardoxolone methyl as a master regulator of cellular resilience, modulating over 250 genes involved in redox balance, detoxification, and inflammation resolution [4] [5] [9].

Properties

Product Name

Bardoxolone methyl

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24?,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-FUARBKCBSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3C1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.